molecular formula C8H13NO2 B1399752 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-09-7

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1399752
CAS No.: 63618-09-7
M. Wt: 155.19 g/mol
InChI Key: KYOYTSMQIIGIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The molecule contains an ester group at position 1 and a nitrogen atom at position 3 within the bicyclic framework. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol (based on analogs in ). This compound is synthesized via electrocatalytic cascade multicomponent reactions, as described by Vereshchagin et al., using aldehydes, malononitrile, and malonates under methanol conditions .

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYTSMQIIGIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is known to be part of various natural and synthetic biologically active compounds. These compounds are involved in a wide range of biochemical pathways, suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-azabicyclo[31The compound’s molecular weight is 19166, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Ethyl 3-azabicyclo[31The compound is part of various natural and synthetic biologically active compounds, suggesting that it may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoacylglycerol lipase and MAP3K12 kinase. These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the signaling pathways involving serotonin, noradrenaline, and dopamine reuptake inhibitors, which are critical for neurotransmission and mood regulation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function. At higher doses, toxic or adverse effects can occur, including disruptions in metabolic pathways and cellular toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with monoacylglycerol lipase can affect lipid metabolism, leading to changes in the levels of fatty acids and other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO2C_9H_{15}NO_2 and a molecular weight of 169.22 g/mol. Its bicyclic structure allows it to interact with various biomolecular targets, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions, particularly using rhodium catalysts for high yields and selectivity. The following table summarizes the common synthetic routes:

Synthesis Method Reagents Conditions Yield
Rhodium-catalyzed cyclopropanationMaleimides, azomethine ylidesMild conditionsHigh
Palladium-catalyzed cyclopropanationN-tosylhydrazonesGram-scale reactionsHigh

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structure allows it to fit into active sites, potentially inhibiting or activating various biological processes.

Therapeutic Applications

Recent studies have highlighted several therapeutic potentials:

  • Opioid Receptor Antagonism : Compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been shown to act as antagonists at opioid receptors, which may be beneficial in pain management and addiction therapies .
  • Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases, suggesting a role in cancer therapy by altering gene expression .
  • Antinociceptive Properties : The compound has been investigated for its ability to reduce pain responses, making it a candidate for analgesic development .

Study on Opioid Receptor Activity

A study conducted by researchers explored the activity of various derivatives of 3-azabicyclo[3.1.0]hexane in modulating opioid receptors. The findings indicated that certain derivatives could effectively block morphine-induced analgesia, suggesting their potential use in treating opioid dependence .

Histone Deacetylase Inhibition Study

Research published in a peer-reviewed journal demonstrated that specific analogs of this compound exhibited significant inhibition of histone deacetylases in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves:

  • Palladium-Catalyzed Cyclopropanation : This method utilizes N-tosylhydrazones to react with internal alkenes, yielding high diastereoselectivity and efficiency .
  • Cyclopropanation Reactions : The use of ethyl diazoacetate has also been explored for cyclopropanation, demonstrating the ability to selectively form either exo- or endo- stereoisomers under mild conditions .

Scientific Research Applications

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has diverse applications across several scientific domains:

Organic Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities for research purposes .

Pharmaceutical Research

  • Potential Drug Candidate : Its structural features make it a candidate for developing mu-opioid receptor antagonists, which are crucial in pain management therapies. Notably, derivatives of this compound have been linked to promising pharmacological activities .

Biological Studies

  • Mechanistic Studies : The nitrogen atom within the bicyclic structure allows for hydrogen bonding interactions with biological macromolecules, making it a useful tool for studying biological pathways and mechanisms .

Case Studies and Research Findings

Several studies highlight the significance of this compound in scientific research:

StudyFocusFindings
RSC Publication (2017)Synthesis MethodsDemonstrated efficient palladium-catalyzed cyclopropanation yielding various derivatives with high yields and selectivity .
PMC Article (2024)Stereoselective SynthesisShowed that using ethyl diazoacetate allows selective formation of stereoisomers with minimal catalyst loadings, emphasizing its utility in drug discovery .
Patent US4255334AAgricultural ApplicationsIdentified as an effective plant male gametocide, showcasing its potential beyond pharmaceutical applications .

Comparison with Similar Compounds

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

  • Molecular Formula: C₇H₉NO₂.
  • Key Difference : Methyl ester instead of ethyl, reducing lipophilicity.
  • Applications : Used as a building block in peptidomimetics due to its compact bicyclic structure .

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

  • Molecular Formula: C₈H₁₂ClNO₂.
  • Solubility : Hydrochloride salt improves aqueous solubility (e.g., 7.9 mg/mL in water) .

3-Benzyl Derivatives (e.g., cis-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate)

  • Molecular Formula: C₁₅H₁₉NO₂.
  • Key Difference : Benzyl substitution at nitrogen enhances steric bulk and lipophilicity, impacting receptor binding.
  • Applications : Explored in CNS-targeting drug candidates .

Positional Isomers and Functional Group Variations

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

  • CAS : 75715-99-0.
  • Key Difference : Ester at position 2 instead of 1, modifying electronic distribution and reactivity.
  • Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .

3-Azabicyclo[3.1.0]hexane-4-one-2-carbonitrile

  • Key Difference : Carbonitrile and ketone groups replace the ester, enabling nucleophilic addition reactions.
  • Synthesis : Prepared via cyclization of ethyl(dimethylsulfuranylidene)acetate .

Non-Bicyclic Analogs: Piperidine Derivatives

Ethyl Piperidine-4-carboxylate Hydrochloride

  • CAS : 147636-76-6.
  • Key Difference: Monocyclic piperidine lacks the strained bicyclic core, reducing conformational rigidity.
  • Solubility : Similar solubility profile (10.3 mg/mL) but lower synthetic accessibility (score 2.51 vs. 3.0 for bicyclic analogs) .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Solubility (mg/mL) Synthetic Accessibility Key Applications
This compound 153.18 15.7 Moderate (2.51) Enzyme inhibitors
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl 216.33 7.9 High Peptide mimics
Ethyl Piperidine-4-carboxylate HCl 195.65 10.3 High (2.51) Flexible scaffolds

Key Research Findings

  • Synthetic Advantages : The bicyclic core is efficiently constructed via electrocatalytic methods, enabling gram-scale production .
  • Pharmacological Relevance: Derivatives like (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate show promise as allosteric IDH1 inhibitors, with IC₅₀ values in the nanomolar range .
  • Safety Considerations : Hydrochloride salts improve stability but may introduce handling hazards (e.g., H319: eye irritation) .

Q & A

Q. What are the common synthetic routes for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via electrocatalytic cascade multicomponent assembling using aldehydes, malononitrile, malonate, and methanol under controlled potentials (e.g., −0.4 V vs. Ag/AgCl). Key factors include solvent choice (e.g., CH₃CN/H₂O), temperature (20–25°C), and catalyst loading (e.g., NH₄Br as a proton donor). Yields range from 45–60% depending on substituents . Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under aerobic conditions offers an alternative route, with yields up to 75% using CuBr/PhIO₂ .

Q. How can stereochemical control be achieved during synthesis of bicyclic azabicyclohexane derivatives?

Stereoselectivity is influenced by reaction pathways: electrocatalytic methods favor endo-selectivity due to transition-state stabilization in polar solvents , while rhodium-catalyzed cyclopropanation of diazoacetates with N-protected pyrrolines produces a 2:1 exo/endo mixture. Chiral auxiliaries or enantioselective catalysts (e.g., Pd/BINAP systems) can resolve racemic mixtures, as shown in the synthesis of (1S,5S)-configured analogs .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • LC-MS : For monitoring reaction progress (e.g., [M+H]+ = 216.33) and purity assessment .
  • NMR : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., δ 4.21 ppm for ester protons) .
  • X-ray crystallography : To resolve absolute configurations, as demonstrated for bicifadine derivatives .

Advanced Research Questions

Q. How do mechanistic pathways differ between electrocatalytic and copper-mediated cyclopropanation strategies?

Electrocatalytic methods involve radical-initiated cascade cyclization, where NH₄Br facilitates proton-coupled electron transfer (PCET) to stabilize intermediates . In contrast, CuBr-mediated reactions proceed via carbocupration of alkenes, forming copper-carbene intermediates that drive cyclopropanation . Kinetic studies show electrocatalytic routes favor stepwise cyclization, while copper systems enable concerted pathways under oxidative conditions .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Structure-activity relationship (SAR) studies highlight the importance of:

  • Substituent positioning : Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic potency by 10-fold compared to meta-substituted analogs .
  • Ring functionalization : Introduction of hydroxyl or carbonyl groups (e.g., 6-oxa derivatives) improves antimalarial activity against P. falciparum (IC₅₀ = 0.8 µM) .
  • N-alkylation : N-Methyl analogs retain activity, while bulkier groups (e.g., N-hexyl) abolish receptor binding .

Q. How can discrepancies in reported synthetic yields be resolved?

Variations arise from:

  • Catalyst efficiency : Electrocatalytic NH₄Br vs. CuBr₂/PhIO₂ systems show differing turnover numbers (TONs) .
  • Substrate purity : Malononitrile or aldehyde impurities reduce yields by 15–20% in multicomponent reactions .
  • Workup protocols : Column chromatography (silica gel, petroleum ether/EtOAc) vs. recrystallization (MeOH/Et₂O) impacts recovery rates .

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?

  • DFT calculations : Model transition states for cyclopropanation (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina .
  • MD simulations : Assess stability of bicyclic conformers in aqueous environments (e.g., GROMACS) .

Methodological Considerations

Q. How to design a scalable synthesis protocol while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous electrochemical reactors reduce batch variability and improve TONs by 30% .
  • Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% ee .
  • In-line analytics : Real-time FTIR monitoring detects intermediates, enabling rapid optimization .

Q. What are the challenges in analyzing biological activity data for azabicyclohexane derivatives?

  • Off-target effects : Use counter-screens (e.g., CYP450 inhibition assays) to validate specificity .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify rapid clearance issues (e.g., t₁/₂ < 1 hr for N-unsubstituted analogs) .
  • Toxicity : MTT assays on Vero cells differentiate cytotoxic vs. therapeutic effects (e.g., CC₅₀ > 100 µM for antimalarial derivatives) .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity profiles for structurally similar analogs?

Discrepancies arise from:

  • Assay conditions : Variations in cell lines (e.g., K1 vs. NF54 P. falciparum strains) or readout methods (luminescence vs. microscopy) .
  • Enantiomeric purity : Racemic mixtures (e.g., (±)-bicifadine) show lower potency than enantiopure (+)-(1R,5S) forms .
  • Solubility limitations : Poor aqueous solubility of ester derivatives masks true in vitro activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.